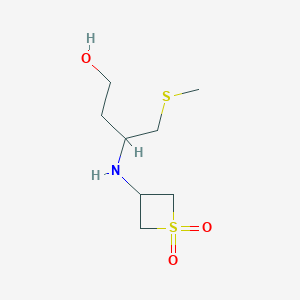
3-((4-Hydroxy-1-(methylthio)butan-2-yl)amino)thietane 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-Hydroxy-1-(methylthio)butan-2-yl)amino)thietane 1,1-dioxide is a complex organic compound with the molecular formula C₈H₁₇NO₃S₂. This compound is characterized by the presence of a thietane ring, a four-membered ring containing sulfur, and a sulfone group (1,1-dioxide). The compound also features a hydroxy group and a methylthio group attached to a butan-2-yl chain, which is connected to the thietane ring via an amino linkage.
Métodos De Preparación
The synthesis of 3-((4-Hydroxy-1-(methylthio)butan-2-yl)amino)thietane 1,1-dioxide involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-hydroxy-1-(methylthio)butan-2-amine with a thietane derivative under controlled conditions. The reaction typically requires a solvent such as dioxane and a base like sodium carbonate to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
3-((4-Hydroxy-1-(methylthio)butan-2-yl)amino)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol group.
Substitution: The hydroxy and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-((4-Hydroxy-1-(methylthio)butan-2-yl)amino)thietane 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 3-((4-Hydroxy-1-(methylthio)butan-2-yl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s sulfone group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxy and amino groups may also contribute to its biological activity by forming hydrogen bonds with target molecules .
Comparación Con Compuestos Similares
Similar compounds to 3-((4-Hydroxy-1-(methylthio)butan-2-yl)amino)thietane 1,1-dioxide include other thietane derivatives and sulfone-containing compounds. Some examples are:
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its biological activities, including antimicrobial and antihypertensive properties.
4-Hydroxy-2-quinolones: These compounds have significant pharmaceutical and biological activities.
Propiedades
Fórmula molecular |
C8H17NO3S2 |
|---|---|
Peso molecular |
239.4 g/mol |
Nombre IUPAC |
3-[(1,1-dioxothietan-3-yl)amino]-4-methylsulfanylbutan-1-ol |
InChI |
InChI=1S/C8H17NO3S2/c1-13-4-7(2-3-10)9-8-5-14(11,12)6-8/h7-10H,2-6H2,1H3 |
Clave InChI |
ZWGANSKEKDAJBX-UHFFFAOYSA-N |
SMILES canónico |
CSCC(CCO)NC1CS(=O)(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


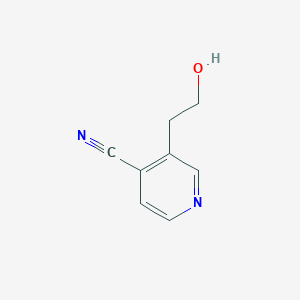
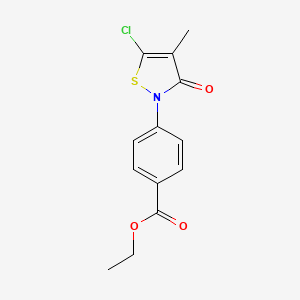
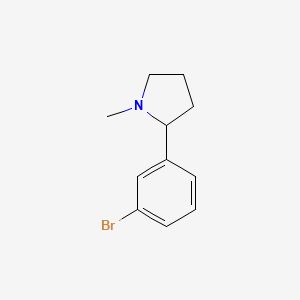
![(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)methanamine](/img/structure/B13029357.png)
![3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13029362.png)
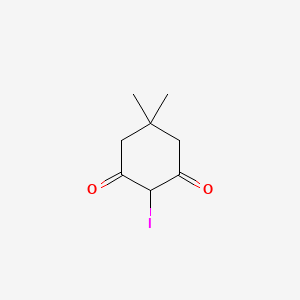
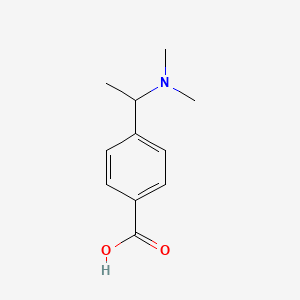
![7-Chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13029391.png)
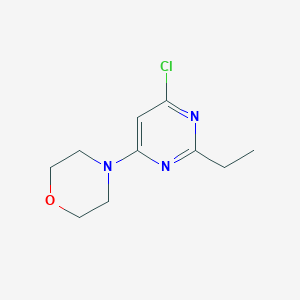
![(1R,4R)-4-Hydroxy-6'-(3,3,3-trifluoropropoxy)spiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13029403.png)
![5-Bromo-3-methylbenzo[d]isothiazole](/img/structure/B13029409.png)

![3-(4-((2,4-Dichlorobenzyl)oxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13029428.png)

